2-chloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
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Description
2-chloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a useful research compound. Its molecular formula is C20H18ClN3O3S and its molecular weight is 415.89. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
A study highlighted the synthesis and X-ray structure characterization of antipyrine derivatives, including 2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide. The crystal packing of these compounds is primarily stabilized by a combination of N–H⋯O and C–H⋯O hydrogen bonds, alongside C–H⋯π and lone pair⋯π contacts. Hirshfeld surface analysis and DFT calculations complement these studies, indicating the significance of π-interactions in stabilizing the molecular assemblies (Saeed et al., 2020).
Molecular Interaction and Biological Activity
The molecular interaction of a structurally related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor was studied using AM1 molecular orbital method and conformational analysis. This study provided insights into the steric binding interaction with the receptor, suggesting a significant contribution of the compound's aromatic ring moiety to its activity (Shim et al., 2002).
Antimicrobial and Anti-inflammatory Agents
Novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These studies demonstrate the potential of such compounds in medicinal chemistry for developing new therapeutic agents (Kendre et al., 2015).
Photophysical and Chemosensory Applications
The synthesis and photo-physical characteristics of ESIPT-inspired 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives have been explored for their potential in developing fluorescent chemosensors. These compounds exhibit excited state intra-molecular proton transfer pathway with single absorption and dual emission characteristics, indicating their applicability in detecting metal ions (Padalkar et al., 2011).
properties
IUPAC Name |
2-chloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-12-7-8-14(9-13(12)2)24-19(16-10-28(26,27)11-18(16)23-24)22-20(25)15-5-3-4-6-17(15)21/h3-9H,10-11H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCYJCMITBKNNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=CC=C4Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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